molecular formula C19H25N5O2 B12563770 4-[(Quinolin-2-yl)methyl]-1,4,7,10-tetraazacyclotridecane-11,13-dione CAS No. 184824-41-7

4-[(Quinolin-2-yl)methyl]-1,4,7,10-tetraazacyclotridecane-11,13-dione

Cat. No.: B12563770
CAS No.: 184824-41-7
M. Wt: 355.4 g/mol
InChI Key: IEWSAHIUUFNXJR-UHFFFAOYSA-N
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Description

4-[(Quinolin-2-yl)methyl]-1,4,7,10-tetraazacyclotridecane-11,13-dione is a complex organic compound that features a quinoline moiety attached to a tetraazacyclotridecane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Quinolin-2-yl)methyl]-1,4,7,10-tetraazacyclotridecane-11,13-dione typically involves multiple steps, starting with the preparation of the quinoline moiety. Common synthetic routes for quinoline derivatives include the Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis methods . These methods often involve the use of aniline, phenanthrene aldehydes, and vinyl pyrrolidone as starting materials .

The tetraazacyclotridecane ring can be synthesized through cyclization reactions involving appropriate diamines and dicarboxylic acids under controlled conditions. The final step involves coupling the quinoline moiety with the tetraazacyclotridecane ring using suitable coupling agents and reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of green chemistry protocols to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-[(Quinolin-2-yl)methyl]-1,4,7,10-tetraazacyclotridecane-11,13-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the quinoline moiety can yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives .

Mechanism of Action

The mechanism of action of 4-[(Quinolin-2-yl)methyl]-1,4,7,10-tetraazacyclotridecane-11,13-dione involves its interaction with various molecular targets and pathways. The quinoline moiety is known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . Additionally, the compound may interact with other cellular targets, contributing to its antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives such as:

Uniqueness

What sets 4-[(Quinolin-2-yl)methyl]-1,4,7,10-tetraazacyclotridecane-11,13-dione apart is its unique combination of a quinoline moiety with a tetraazacyclotridecane ring. This structural feature may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

CAS No.

184824-41-7

Molecular Formula

C19H25N5O2

Molecular Weight

355.4 g/mol

IUPAC Name

4-(quinolin-2-ylmethyl)-1,4,7,10-tetrazacyclotridecane-11,13-dione

InChI

InChI=1S/C19H25N5O2/c25-18-13-19(26)22-10-12-24(11-9-20-7-8-21-18)14-16-6-5-15-3-1-2-4-17(15)23-16/h1-6,20H,7-14H2,(H,21,25)(H,22,26)

InChI Key

IEWSAHIUUFNXJR-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)CC(=O)NCCN(CCN1)CC2=NC3=CC=CC=C3C=C2

Origin of Product

United States

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